molecular formula C10H14FNO3 B2429759 Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate CAS No. 2378501-92-7

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

Cat. No.: B2429759
CAS No.: 2378501-92-7
M. Wt: 215.224
InChI Key: AETNDUBQGLNLLE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a useful research compound. Its molecular formula is C10H14FNO3 and its molecular weight is 215.224. The purity is usually 95%.
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Scientific Research Applications

Skeletal Rearrangement and Derivative Formation

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, closely related to the target compound, demonstrates a novel skeletal rearrangement under acidic conditions. This rearrangement results in the formation of 2-oxabicyclo[3.3.0]oct-7-en-3-ones, highlighting the compound's potential in synthetic chemistry for generating complex polycyclic structures (Kobayashi et al., 1992).

Complex Alkaloid Identification

Methyl 5-ethyl-2-methoxy-6-azapentacyclo[9.5.1.0(1,5).0(2,8).0(14,17)]heptadec-11(17)-ene-15-carboxylate, a structurally similar compound, has been identified in the fruits of Daphniphyllum macropodum. This discovery adds to the understanding of complex alkaloids with intricate polycyclic skeletons, which can have implications in various fields including pharmacology and biochemistry (Lu et al., 2007).

Stereoselective Syntheses in Medicinal Chemistry

The stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, related to the compound of interest, illustrates the significance of these structures in developing novel medicinal compounds. The rearrangement processes involved in these syntheses, such as the conversion of iodides to alcohols, are crucial for the advancement of targeted therapeutic agents (Krow et al., 2004).

Antimalarial Activity Exploration

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, which share a core structure with the compound , have been synthesized and evaluated for antimalarial activities. This exploration into antimalarial properties underscores the potential of such compounds in contributing to global health challenges (Ningsanont et al., 2003).

Rearrangement in Acid-Catalyzed Reactions

Ethyl azidoformate's addition to 7-oxabicyclo[2.2.1]hept-5-en-2-one, a structurally related compound, and its subsequent rearrangement under acidic conditions, exemplify the versatility of these compounds in organic synthesis. This process allows for the creation of protected amines, which are valuable intermediates in chemical synthesis (Nativi et al., 1989).

Properties

IUPAC Name

ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETNDUBQGLNLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CN=C2OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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